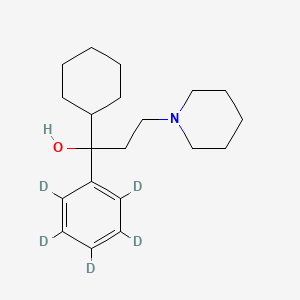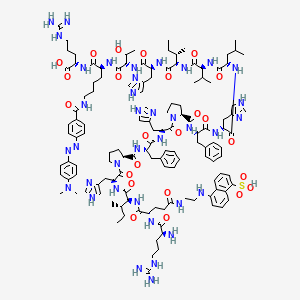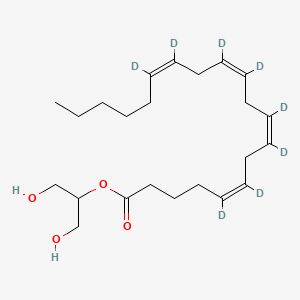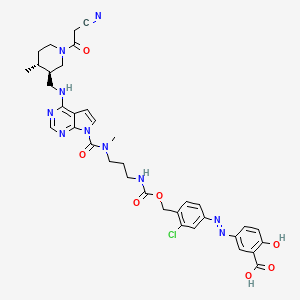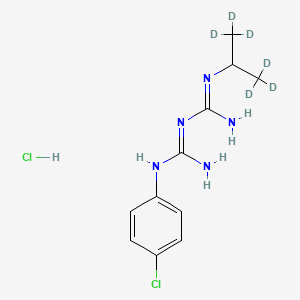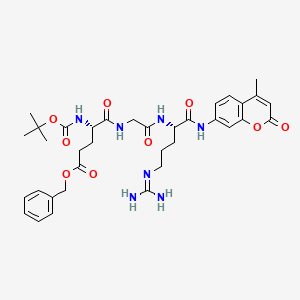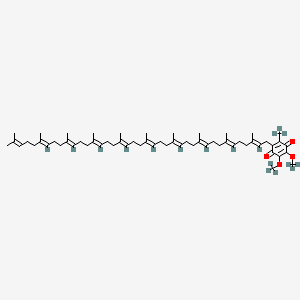
Coenzyme Q10-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coenzyme Q10-d9 is a deuterium-labeled version of Coenzyme Q10, a naturally occurring compound found in the mitochondria of cells. Coenzyme Q10 plays a crucial role in the electron transport chain, which is essential for the production of adenosine triphosphate, the primary energy carrier in cells. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Coenzyme Q10 due to its stable isotope labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Coenzyme Q10-d9 involves the incorporation of deuterium atoms into the Coenzyme Q10 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of Coenzyme Q10 in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated starting materials. The process includes multiple steps such as hydrogenation, purification, and crystallization to ensure high purity and yield of the final product. Advanced techniques like high-performance liquid chromatography and mass spectrometry are used to verify the isotopic purity and chemical composition of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Coenzyme Q10-d9 undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized to its quinone form and reduced back to its hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution of deuterium atoms.
Major Products Formed
The major products formed from the reactions of this compound include its oxidized quinone form and reduced hydroquinone form. These products are essential for studying the redox behavior and metabolic pathways of Coenzyme Q10 .
Aplicaciones Científicas De Investigación
Coenzyme Q10-d9 has a wide range of scientific research applications, including:
Mecanismo De Acción
Coenzyme Q10-d9 exerts its effects primarily through its role in the electron transport chain, where it facilitates the transfer of electrons and the production of adenosine triphosphate. It also acts as an antioxidant, protecting cells from oxidative damage by scavenging free radicals. The molecular targets of this compound include mitochondrial respiratory complexes and various enzymes involved in cellular metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Ubiquinone-10: The non-deuterated form of Coenzyme Q10, which shares similar chemical properties and biological functions.
Ubiquinol-10: The reduced form of Coenzyme Q10, which acts as a potent antioxidant.
Plastoquinone: A similar quinone compound found in plants, involved in the photosynthetic electron transport chain.
Uniqueness
Coenzyme Q10-d9 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it an invaluable tool for researchers studying the pharmacokinetics, metabolism, and therapeutic effects of Coenzyme Q10 .
Propiedades
Fórmula molecular |
C59H90O4 |
|---|---|
Peso molecular |
872.4 g/mol |
Nombre IUPAC |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-bis(trideuteriomethoxy)-3-(trideuteriomethyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+/i12D3,13D3,14D3 |
Clave InChI |
ACTIUHUUMQJHFO-YYVXISADSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C(=O)C(=C(C1=O)OC([2H])([2H])[2H])OC([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



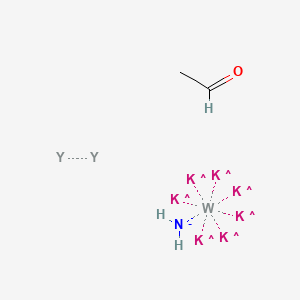
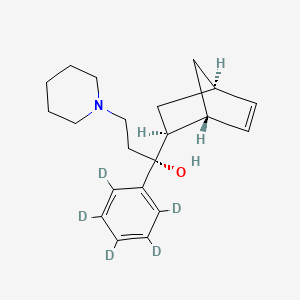
![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(tetrahydro-2h-pyran)](/img/structure/B12408414.png)
